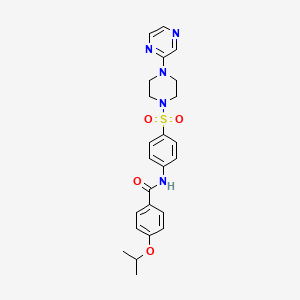

4-isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Description

This compound features a benzamide core substituted with an isopropoxy group at the 4-position and a sulfonamide-linked phenylpiperazine moiety bearing a pyrazin-2-yl group. Though specific pharmacological data are unavailable in the provided evidence, its structural complexity suggests utility in targeting receptors such as dopamine or serotonin subtypes, common for piperazine-containing molecules .

Properties

IUPAC Name |

4-propan-2-yloxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S/c1-18(2)33-21-7-3-19(4-8-21)24(30)27-20-5-9-22(10-6-20)34(31,32)29-15-13-28(14-16-29)23-17-25-11-12-26-23/h3-12,17-18H,13-16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESHZWSBWJNTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra.

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to their anti-tubercular activity.

Biological Activity

4-Isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 454.58 g/mol

- CAS Number : 1627192-18-0

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, compounds with similar structural motifs have shown promise as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis, which is a target for hyperpigmentation disorders .

1. Tyrosinase Inhibition

Research indicates that compounds related to this compound demonstrate significant inhibitory effects on tyrosinase activity. For example, derivatives with piperazine moieties have been shown to possess IC50 values in the low micromolar range, indicating potent enzyme inhibition .

2. Antimelanogenic Activity

In vitro studies on B16F10 melanoma cells suggest that these compounds can reduce melanin production without cytotoxic effects. This property is particularly valuable for developing treatments aimed at managing skin pigmentation disorders .

Case Study 1: Inhibition of Tyrosinase

A study evaluated the efficacy of several piperazine derivatives, including those structurally related to the target compound, in inhibiting tyrosinase from Agaricus bisporus. The most effective compound in this series exhibited an IC50 of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlighted that modifications on the piperazine ring and the sulfonamide group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic rings enhanced inhibitory potency against tyrosinase .

Data Tables

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.18 | Tyrosinase Inhibitor |

| Compound B | 17.76 | Control (Kojic Acid) |

| Compound C | 40.43 | Less Effective Inhibitor |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Modifications

Compound A : 4-Isopropoxy-N-{4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}benzamide (CAS: 879917-29-0)

- Structure : Replaces the pyrazinyl group with a methylpiperazine.

- Molecular Weight : 417.52 g/mol (vs. hypothetical ~450–500 g/mol for the target compound).

Compound B : 4-Isopropoxy-N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Structure : Incorporates a 4-methoxyphenylsulfonyl group on piperazine.

- Impact : The methoxy group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. The ethyl linker introduces conformational flexibility .

Compound C : 4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18 from )

Analogues with Heterocyclic Substitutions

Compound D : Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure : Features a pyridazine ring and ethyl ester.

- Comparison : The ester group may confer shorter half-life due to hydrolysis, while pyridazine’s dual nitrogen atoms could mimic the pyrazine’s electronic profile but with reduced aromaticity .

Compound E : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(Pyridin-2-yl)phenyl)pentanamide (7o from )

- Structure : Dichlorophenylpiperazine with a pyridinylphenyl group.

- The pentanamide chain extends hydrophobicity .

Physicochemical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.